N-(3-fluoro-4-methylphenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-11-3-4-13(7-15(11)20)21-18(24)12-9-23(10-12)19-22-16-8-14(25-2)5-6-17(16)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBICWFRZPIAODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=CC(=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Formation of the Azetidine Ring: The azetidine ring can be formed by the reaction of an appropriate azetidinone precursor with a suitable amine under basic conditions.
Coupling of the Fluoro-Substituted Phenyl Ring: The final step involves coupling the fluoro-substituted phenyl ring with the azetidine carboxamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the benzothiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced or hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Azetidine-Carboxamide Derivatives
- UXG (1-(diphenylmethyl)azetidin-3-ol): Shares the azetidine ring but substitutes the carboxamide with a diphenylmethyl group and a hydroxyl.
- Compound 194 () : Contains a complex azetidine-like structure with multiple heterocycles (pyridine, indazole) and fluorinated groups. Its larger molecular size and polar substituents (e.g., hydroxy, sulfonamido) may affect solubility and target selectivity differently .
Benzothiazole-Containing Compounds
- MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide): Retains the 5-methoxybenzothiazole group but replaces the azetidine-carboxamide with a benzamide-pyridine hybrid.
- (R/S)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic Acid (12o): Features a thioether linkage instead of carboxamide, with a propanoic acid tail. This substitution likely reduces membrane permeability due to increased polarity .
Fluorophenyl and Methoxy-Substituted Analogs
- 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide (EN300-245804): Shares the 3-fluoro-4-methylphenyl group but incorporates a sulfamoyl benzamide scaffold.
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A pesticide with a benzamide core and trifluoromethyl group. The trifluoromethyl group’s strong electron-withdrawing effects contrast with the target compound’s methoxybenzothiazole, which is electron-donating .
Physicochemical and Structural Data
Q & A
Q. Yield Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Employ ultrasound-assisted synthesis to enhance reaction rates and yields .
- Monitor intermediates via TLC or HPLC to isolate pure fractions before proceeding.
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
| Technique | Application | Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Confirm regiochemistry of substituents (e.g., fluorine, methoxy groups) | DMSO-d₆ or CDCl₃ solvent; 400–600 MHz instruments |
| HPLC-MS | Assess purity (>98%) and detect trace impurities | C18 column; acetonitrile/water gradient; ESI+ mode |
| X-ray Crystallography | Resolve 3D conformation of the azetidine ring and benzothiazole orientation | Single-crystal diffraction; low-temperature setup |
| FT-IR | Verify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) | KBr pellet method; 400–4000 cm⁻¹ range |
For robust validation, cross-correlate data across techniques (e.g., NMR coupling constants with crystallographic bond angles) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
Answer:
Discrepancies often arise from assay conditions or target specificity. Methodological recommendations include:
Orthogonal Assays : Use both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to confirm target engagement.
Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability via LC-MS over 24 hours .
Pharmacophore Mapping : Compare structural analogs (e.g., ’s benzothiazole derivatives) to identify critical substituents influencing activity .
Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-laboratory variability.
Q. Example Workflow :
- Step 1 : Replicate assays with standardized protocols (pH, temperature, cell lines).
- Step 2 : Perform dose-response curves (1 nM–100 µM) to calculate Hill slopes and assess cooperative binding.
- Step 3 : Use molecular docking (AutoDock Vina) to predict binding modes to off-target proteins .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action and target pathways?
Answer:
A tiered approach combining in silico, in vitro, and omics methodologies is recommended:
Target Prediction :
- Computational : Use SwissTargetPrediction or Pharos to prioritize targets (e.g., kinases, GPCRs).
- Pull-Down Assays : Immobilize the compound on sepharose beads for affinity chromatography with cell lysates .
Pathway Analysis :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis-related pathways).
- Metabolomics : LC-MS-based profiling to detect changes in central carbon metabolism or lipid signaling.
Validation :
- CRISPR Knockout : Generate target gene-KO cell lines and assess resistance to the compound.
- SPR/BLI : Measure binding kinetics (kon/koff) to purified recombinant proteins .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Answer:
Focus on systematic modification of key substituents:
| Region | Modifications | Biological Impact |
|---|---|---|
| Azetidine-3-carboxamide | Replace with pyrrolidine or piperidine | Alter ring strain and hydrogen-bonding capacity |
| 5-Methoxybenzothiazole | Vary substituents (e.g., Cl, CF₃, NO₂) | Tune electron density for π-π stacking with targets |
| 3-Fluoro-4-methylphenyl | Substitute fluorine with other halogens | Modulate lipophilicity and metabolic stability |
Q. Methodology :
Parallel Synthesis : Use robotic liquid handlers to generate 50–100 analogs.
ADMET Profiling : Assess LogP (octanol/water), microsomal stability, and CYP450 inhibition early in screening.
Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to guide rational design .
Basic: What are the best practices for evaluating the compound’s stability under experimental storage conditions?
Answer:
Conduct accelerated stability studies using ICH guidelines:
Temperature/Humidity : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
Light Exposure : Expose to UV (320–400 nm) for 48 hours.
Analytical Endpoints : Monitor degradation via HPLC area normalization; accept <5% impurity increase.
Q. Stabilization Strategies :
- Lyophilize and store under argon at -80°C for long-term use.
- Add antioxidants (e.g., BHT) to DMSO stock solutions .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
Answer:
Use in vitro and in vivo models to predict human PK:
| Assay | Protocol | Key Metrics |
|---|---|---|
| Microsomal Stability | Incubate with liver microsomes (human/rat) | t₁/₂, Clint (intrinsic clearance) |
| Caco-2 Permeability | Measure apical-to-basolateral transport | Papp (apparent permeability) |
| Plasma Protein Binding | Equilibrium dialysis (human/animal plasma) | % unbound fraction |
| In Vivo PK (Rodent) | IV/PO dosing; serial blood sampling | AUC, Cmax, Vd, bioavailability |
Q. Data Interpretation :
- Optimize compounds with Clint <15 mL/min/kg and bioavailability >20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
